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molecular formula C9H20N2O B8440954 N-(2-Ethylhexyl)urea

N-(2-Ethylhexyl)urea

Cat. No. B8440954
M. Wt: 172.27 g/mol
InChI Key: XUGUGGFZFUIRAE-UHFFFAOYSA-N
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Patent
US05066573

Procedure details

Into a 300 ml reaction vessel equipped with a distillation apparatus were introduced 50 g of 2-ethylhexylamine, 29 g of methyl carbamate and 100 ml of toluene, and to the mixture was added 0.1 g of dibutyl tin oxide as a catalyst and heated with stirring. Methanol formed during the reaction was removed, when the reflux temperature was raised to 110° C., i.e., the boiling point of toluene, the distillation apparatus was taken off and instead a reflux condenser was attached and the mixture was refluxed by heating for 30 minutes with stirring, then allowed to cool. The toluene was distilled off under reduced pressure, and the residue was washed with n-hexane and collected by filtration to obtain 61 g of N-(2-ethylhexyl)urea.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][NH2:5])[CH3:2].[C:10](=O)([O:12]C)[NH2:11].C1(C)C=CC=CC=1>C([Sn](=O)CCCC)CCC.CO>[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][NH:5][C:10]([NH2:11])=[O:12])[CH3:2]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)C(CN)CCCC
Name
Quantity
29 g
Type
reactant
Smiles
C(N)(OC)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.1 g
Type
catalyst
Smiles
C(CCC)[Sn](CCCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 300 ml reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a distillation apparatus
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
The toluene was distilled off under reduced pressure
WASH
Type
WASH
Details
the residue was washed with n-hexane
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CNC(=O)N)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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